(3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide
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Overview
Description
(3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylamine and 2-chloropropanoic acid.
Amidation Reaction: The 3-chlorophenylamine is reacted with 2-chloropropanoic acid under amidation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as crystallization or chromatography to isolate the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide: The enantiomer of the compound, with different stereochemical properties.
3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide: The racemic mixture of the compound.
3-(3-chlorophenyl)-3-(2-bromopropanamido)propanamide: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its enantiomer or other similar compounds.
Properties
IUPAC Name |
(3R)-3-(3-chlorophenyl)-3-(2-chloropropanoylamino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(13)12(18)16-10(6-11(15)17)8-3-2-4-9(14)5-8/h2-5,7,10H,6H2,1H3,(H2,15,17)(H,16,18)/t7?,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDTXDZKMVFDIA-OMNKOJBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C1=CC(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H](CC(=O)N)C1=CC(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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